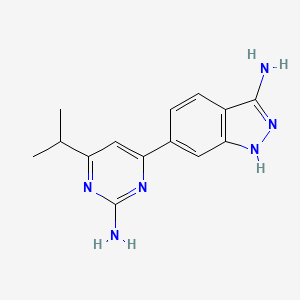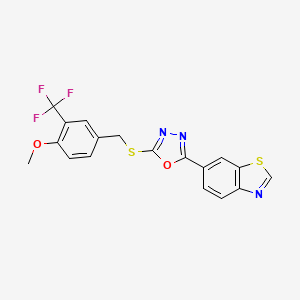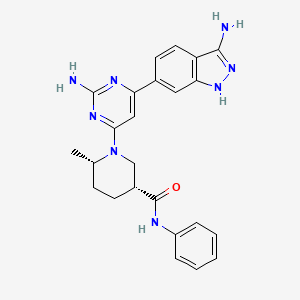![molecular formula C20H22F3N5O2 B10786244 2-Methyl-5-(2-methylmorpholin-4-yl)-3-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10786244.png)
2-Methyl-5-(2-methylmorpholin-4-yl)-3-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2344444 is a compound developed by GlaxoSmithKline, a leading pharmaceutical and biotechnology company
Preparation Methods
The synthesis of GSK2344444 involves several steps, each requiring specific reagents and conditions. The preparation methods can be broadly categorized into laboratory-scale synthesis and industrial production.
Laboratory-Scale Synthesis: In the laboratory, GSK2344444 is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthesis typically involves multiple steps, including the formation of key intermediates, which are then further reacted to produce the final compound.
Industrial Production: For industrial-scale production, the synthesis of GSK2344444 is optimized to ensure cost-effectiveness and scalability. The process involves the use of large reactors and continuous flow systems to produce the compound in bulk quantities. The reaction conditions are carefully monitored and controlled to maintain consistency and quality. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the process .
Chemical Reactions Analysis
GSK2344444 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Oxidation Reactions: Oxidation reactions involve the addition of oxygen or the removal of hydrogen from GSK2344444. Common oxidizing agents used in these reactions include potassium permanganate, hydrogen peroxide, and chromium trioxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction Reactions: Reduction reactions involve the addition of hydrogen or the removal of oxygen from GSK2344444. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Substitution Reactions: Substitution reactions involve the replacement of one functional group in GSK2344444 with another. These reactions can be carried out using various reagents, such as halogens, alkylating agents, and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used .
Scientific Research Applications
GSK2344444 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, GSK2344444 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives, which can be used in different chemical reactions and processes.
Biology: In biology, GSK2344444 is used as a tool for studying cellular processes and pathways. It can be used to investigate the effects of specific chemical modifications on biological systems, providing valuable insights into cellular functions and mechanisms.
Medicine: In medicine, GSK2344444 has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases and conditions. Its unique properties make it a promising candidate for drug discovery and development.
Industry: In industry, GSK2344444 is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable compound for industrial applications .
Mechanism of Action
The mechanism of action of GSK2344444 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Molecular Targets: GSK2344444 targets specific proteins or enzymes involved in cellular processes. By binding to these targets, the compound can modulate their activity, leading to changes in cellular functions and responses.
Pathways Involved: The pathways involved in the mechanism of action of GSK2344444 depend on the specific target and the biological context. The compound can affect various signaling pathways, metabolic pathways, and regulatory networks, leading to diverse biological effects .
Comparison with Similar Compounds
GSK2344444 can be compared with other similar compounds to highlight its uniqueness and advantages.
Similar Compounds:- GSK3745417: Another compound developed by GlaxoSmithKline, known for its ability to induce apoptosis and antiproliferation in cancer cells.
- Aspirin (Acetylsalicylic Acid): A widely used compound with anti-inflammatory and antipyretic effects.
- Pantoprazole: A proton pump inhibitor used for the management of gastroesophageal reflux disease .
Uniqueness: GSK2344444 stands out due to its unique structure and properties, which make it suitable for a wide range of applications. Its versatility and reactivity allow for the formation of various derivatives, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H22F3N5O2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-methyl-5-(2-methylmorpholin-4-yl)-3-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H22F3N5O2/c1-12-10-26(7-8-30-12)17-9-18(29)28-19(24-17)27(14(3)25-28)11-15-5-4-6-16(13(15)2)20(21,22)23/h4-6,9,12H,7-8,10-11H2,1-3H3 |
InChI Key |
PWCCAWLTAYDKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=CC(=O)N3C(=N2)N(C(=N3)C)CC4=C(C(=CC=C4)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-3-(2,3-dichlorobenzyl)-5-morpholino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786168.png)
![5-fluoro-N-[3-[2-(4-methoxyanilino)pyrimidin-4-yl]phenyl]-1H-indole-2-carboxamide](/img/structure/B10786179.png)
![1-[[2-Methyl-3-(trifluoromethyl)phenyl]methyl]-7-morpholin-4-ylimidazo[1,2-c]pyrimidin-5-one](/img/structure/B10786188.png)

![5-[6-(tert-butylcarbamoylamino)benzimidazol-1-yl]-3-[(1R)-1-(2-chlorophenyl)ethoxy]thiophene-2-carboxamide](/img/structure/B10786209.png)

![({6-[4-(Methylsulfanyl)phenyl]thieno[3,2-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B10786214.png)
![7-Morpholino-1-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B10786218.png)


![4-(cyclopentylamino)-2-[(2,5-dichlorophenyl)methylamino]-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B10786228.png)
![(R)-2-Methyl-3-(2-methyl-3-(trifluoromethyl)benzyl)-5-(2-methylmorpholino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B10786231.png)
![2-[4-methylphenyl]-4-(3-pyridin-2-yl-1H-pyrazol-4-yl pyridine](/img/structure/B10786232.png)
![N-cyclopropyl-3-fluoro-5-[4-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B10786233.png)
